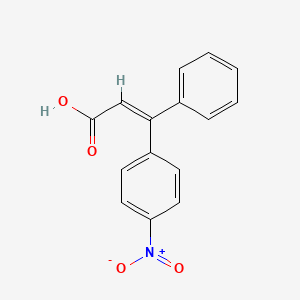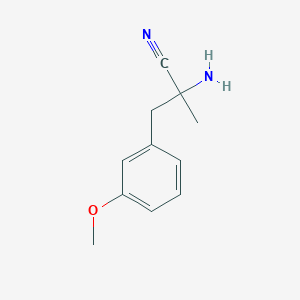
N,N'-Bis(salicylidene)ethylenediamineIron(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis(salicylidene)ethylenediamineIron(II) is a coordination compound formed by the reaction of N,N’-Bis(salicylidene)ethylenediamine with iron(II) ions. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
N,N’-Bis(salicylidene)ethylenediamineIron(II) can be synthesized by reacting N,N’-Bis(salicylidene)ethylenediamine with iron(II) chloride in an acetone solution . The reaction typically involves mixing equimolar amounts of the ligand and the iron(II) salt, followed by stirring at room temperature for several hours. The resulting complex can be isolated by filtration and recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(salicylidene)ethylenediamineIron(II) are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
N,N’-Bis(salicylidene)ethylenediamineIron(II) undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under certain conditions.
Reduction: The iron(III) form can be reduced back to iron(II) using appropriate reducing agents.
Substitution: Ligand exchange reactions can occur, where the salicylidene groups can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions often require the presence of a competing ligand and may be facilitated by heating or the use of a catalyst.
Major Products Formed
Oxidation: The major product is N,N’-Bis(salicylidene)ethylenediamineIron(III).
Reduction: The major product is the original N,N’-Bis(salicylidene)ethylenediamineIron(II).
Substitution: The products depend on the nature of the substituting ligand.
科学研究应用
N,N’-Bis(salicylidene)ethylenediamineIron(II) has a wide range of applications in scientific research:
作用机制
The mechanism by which N,N’-Bis(salicylidene)ethylenediamineIron(II) exerts its effects involves coordination of the iron center with the salicylidene groups, forming a stable complex. This complex can interact with various substrates, facilitating chemical transformations. In biological systems, the compound can bind to DNA, leading to the inhibition of DNA replication and cell proliferation .
相似化合物的比较
Similar Compounds
N,N’-Bis(salicylidene)ethylenediamineCobalt(II): Similar in structure but with cobalt instead of iron, this compound exhibits different redox properties and catalytic activities.
N,N’-Bis(salicylidene)ethylenediamineNickel(II): Another similar compound with nickel, known for its use in hydrogenation reactions.
Uniqueness
N,N’-Bis(salicylidene)ethylenediamineIron(II) is unique due to its specific redox properties and ability to form stable complexes with various substrates. Its versatility in catalysis and potential biological applications make it a valuable compound in both research and industrial settings.
属性
分子式 |
C16H14FeN2O2 |
|---|---|
分子量 |
322.14 g/mol |
IUPAC 名称 |
iron(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate |
InChI |
InChI=1S/C16H16N2O2.Fe/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2/p-2 |
InChI 键 |
AAJGISIJWYVWOG-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15247854.png)
![tert-butyl (4aR,9aR)-3-oxo-4a,5,6,8,9,9a-hexahydro-4H-[1,4]oxazino[2,3-d]azepine-7-carboxylate](/img/structure/B15247865.png)


![tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15247881.png)

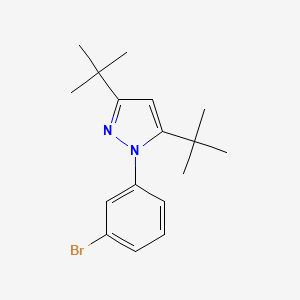
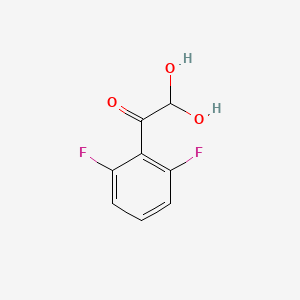
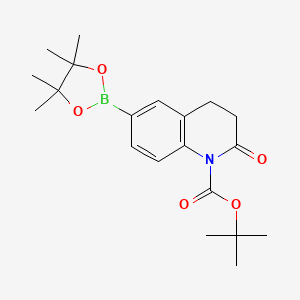
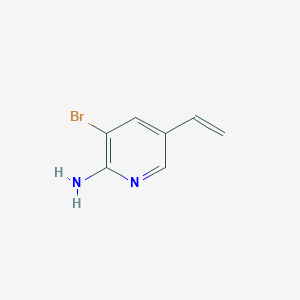
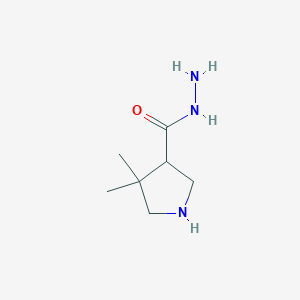
![5-Phenyl-5H-benzofuro[3,2-c]carbazole](/img/structure/B15247914.png)
